Lipophilicity vs. Non-Methylated Analog
The N-methyl substitution in n-Methyl-2-(thiazol-2-yl)propan-2-amine increases calculated lipophilicity compared to the primary amine analog 2-(thiazol-2-yl)propan-2-amine . Higher LogP may enhance membrane permeability, a desirable trait for intracellular target engagement.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.6 (ChemScene) or 0.64 (ChemSpider) |
| Comparator Or Baseline | 2-(thiazol-2-yl)propan-2-amine: XLogP = 0.4 |
| Quantified Difference | Target LogP is 1.2 log units higher (ChemScene) or 0.24 log units higher (ChemSpider) than comparator |
| Conditions | Computational prediction (XLogP / ACD/LogP) |
Why This Matters
The enhanced lipophilicity indicates that the N-methylated compound may cross lipid bilayers more readily than its non-methylated counterpart, a critical differentiator when designing cell-permeable probes or lead compounds.
